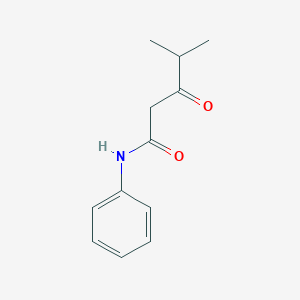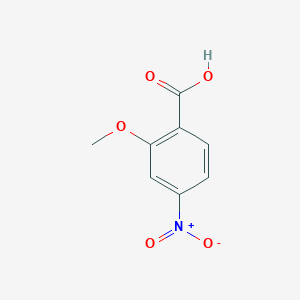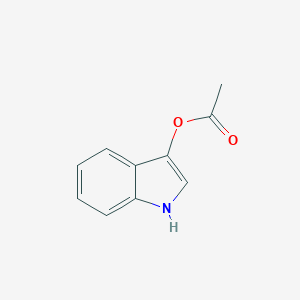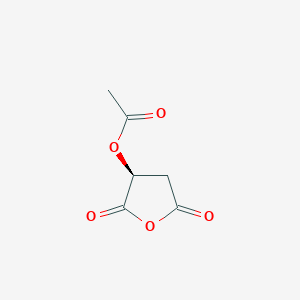
4-methyl-3-oxo-N-phenylpentanamide
Overview
Description
4-Methyl-3-oxo-N-phenylpentanamide is an organic compound with the molecular formula C12H15NO2. It is known for its light-yellow to yellow powder or crystalline form . This compound is used in various scientific research applications, particularly in the synthesis of pharmaceuticals.
Biochemical Analysis
Biochemical Properties
It is known that this compound can participate in various biochemical reactions
Cellular Effects
It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methyl-3-oxo-N-phenylpentanamide can be synthesized through an amidation reaction between isobutyryl acetate and aniline. This reaction can be carried out in the absence of a catalyst or with a trace amount of an organic base catalyst . The reaction mixture is heated to 80-85°C under agitation, and the alcohol generated in the reaction is evaporated .
Industrial Production Methods: The industrial production of this compound involves a green and efficient method that avoids the use of low-boiling-point volatile toxic organic solvents. This method is environmentally friendly, simple, and cost-effective, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-3-oxo-N-phenylpentanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: It can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include halides and amines.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted amides and other derivatives.
Scientific Research Applications
4-Methyl-3-oxo-N-phenylpentanamide is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 4-methyl-3-oxo-N-phenylpentanamide involves its interaction with specific molecular targets and pathways. It acts as an intermediate in various biochemical reactions, facilitating the formation of desired products. The compound’s effects are mediated through its ability to undergo oxidation, reduction, and substitution reactions, which are crucial in the synthesis of pharmaceuticals and other biologically active compounds .
Comparison with Similar Compounds
4-Methyl-3-oxo-N-phenylpentanamide can be compared with other similar compounds, such as:
- 4-Methyl-3-oxopentanoic acid anilide
- 4-Methyl-3-oxo-pentanoic acid phenylamide
- N-Phenyl isobutyrylacetamide
Properties
IUPAC Name |
4-methyl-3-oxo-N-phenylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-9(2)11(14)8-12(15)13-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHRFDCBLJVNFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CC(=O)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70436892 | |
| Record name | 4-methyl-3-oxo-N-phenylpentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124401-38-3 | |
| Record name | 4-methyl-3-oxo-N-phenylpentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-methyl-3-oxo-N-phenylpentanamide in pharmaceutical chemistry?
A1: this compound serves as a crucial building block in the multi-step synthesis of atorvastatin. [, ] This compound, also known as N-phenyl-isobutyloylacetamide, reacts with other specific molecules to ultimately form the complex structure of atorvastatin.
Q2: Can you describe a specific chemical reaction involving this compound in the context of atorvastatin synthesis?
A2: A study highlighted a concise synthesis of atorvastatin lactone, a precursor to atorvastatin, using this compound. [] The researchers employed a Hantzsch-type three-component reaction under high-speed vibration milling conditions. In this reaction, this compound reacts with tert-butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate and 1-(4-fluorophenyl)-2-iodo-2-phenylethanone in the presence of ytterbium triflate and silver nitrate. This is followed by hydrolytic deprotection and lactonization to yield atorvastatin lactone.
Q3: Have any novel impurities been identified during the synthesis of this compound?
A3: Yes, researchers have identified and isolated two novel impurities during the synthesis of 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide, another intermediate in atorvastatin production. [] These impurities are 2-acetyl-4-(4-fluorophenyl)-4-oxo-N,3-diphenylbutanamide and 2-(2-(3-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide. Their structures were characterized using spectroscopic techniques like IR, 1H NMR, 13C NMR, and mass spectrometry.
Q4: Is there structural data available for this compound?
A4: Yes, the molecular formula of this compound is C12H15NO2, and its molecular weight is 205.25 g/mol. [] Further structural insights can be gleaned from the single-crystal X-ray diffraction data available for the compound, revealing its crystal packing and intermolecular interactions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-[(1R,2S)-2-[2-[bis(carboxymethyl)amino]-5-[hydroxy-(6-nitro-1,3-benzodioxol-5-yl)methyl]phenoxy]cyclopentyl]oxy-N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B16883.png)

![methyl 5-[(3aS,5R,6R,6aS)-5-hydroxy-6-[(E,3S)-3-hydroxy-5-methylnon-1-enyl]-1,3a,4,5,6,6a-hexahydropentalen-2-yl]pentanoate](/img/structure/B16889.png)










